molecular formula C21H16S B14442818 9-(Benzylsulfanyl)anthracene CAS No. 74851-74-4

9-(Benzylsulfanyl)anthracene

Cat. No.: B14442818
CAS No.: 74851-74-4
M. Wt: 300.4 g/mol
InChI Key: WFXRRZCUQPMBHJ-UHFFFAOYSA-N
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Description

9-(Benzylsulfanyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a benzylsulfanyl group at the 9th position of the anthracene structure introduces unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Benzylsulfanyl)anthracene typically involves the reaction of anthracene with benzyl mercaptan in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with benzyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 9-(Benzylsulfanyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the anthracene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, room temperature to mild heating.

    Reduction: LiAlH4, anhydrous conditions, room temperature.

    Substitution: Halogens, nitric acid, sulfuric acid, varying temperatures depending on the specific reaction.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Mechanism of Action

The mechanism of action of 9-(Benzylsulfanyl)anthracene involves its interaction with molecular targets through its aromatic and sulfanyl groups. The compound can intercalate with DNA, affecting DNA metabolism and RNA production. It also interacts with cellular proteins, potentially inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 9-(Benzylsulfanyl)anthracene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

74851-74-4

Molecular Formula

C21H16S

Molecular Weight

300.4 g/mol

IUPAC Name

9-benzylsulfanylanthracene

InChI

InChI=1S/C21H16S/c1-2-8-16(9-3-1)15-22-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2

InChI Key

WFXRRZCUQPMBHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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